molecular formula C20H20N4S B5155942 N-(2,3-dimethyl-6-quinoxalinyl)-2-methyl-1-indolinecarbothioamide

N-(2,3-dimethyl-6-quinoxalinyl)-2-methyl-1-indolinecarbothioamide

Cat. No. B5155942
M. Wt: 348.5 g/mol
InChI Key: PWLHHBDSURTHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethyl-6-quinoxalinyl)-2-methyl-1-indolinecarbothioamide, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It is a synthetic compound that has been widely used in scientific research to study the function of glutamate receptors in the brain.

Mechanism of Action

N-(2,3-dimethyl-6-quinoxalinyl)-2-methyl-1-indolinecarbothioamide acts as a competitive antagonist of the AMPA receptor subtype, meaning that it binds to the receptor and blocks the action of glutamate. Specifically, N-(2,3-dimethyl-6-quinoxalinyl)-2-methyl-1-indolinecarbothioamide binds to the ligand-binding domain of the receptor, which is the site where glutamate binds. By blocking the action of glutamate, N-(2,3-dimethyl-6-quinoxalinyl)-2-methyl-1-indolinecarbothioamide inhibits the excitatory activity of the AMPA receptor subtype.
Biochemical and Physiological Effects:
N-(2,3-dimethyl-6-quinoxalinyl)-2-methyl-1-indolinecarbothioamide has been shown to have a number of biochemical and physiological effects in the brain. In animal studies, N-(2,3-dimethyl-6-quinoxalinyl)-2-methyl-1-indolinecarbothioamide has been shown to block the induction of long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory. N-(2,3-dimethyl-6-quinoxalinyl)-2-methyl-1-indolinecarbothioamide has also been shown to block the expression of LTP, suggesting that it may play a role in the maintenance of synaptic plasticity.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,3-dimethyl-6-quinoxalinyl)-2-methyl-1-indolinecarbothioamide is that it is a highly selective antagonist of the AMPA receptor subtype, meaning that it does not affect other types of glutamate receptors. This allows researchers to specifically study the function of the AMPA receptor subtype without the confounding effects of other receptors. However, one limitation of N-(2,3-dimethyl-6-quinoxalinyl)-2-methyl-1-indolinecarbothioamide is that it has a relatively short half-life in vivo, meaning that it is rapidly metabolized and excreted from the body. This can make it difficult to maintain a consistent level of N-(2,3-dimethyl-6-quinoxalinyl)-2-methyl-1-indolinecarbothioamide in the brain over a long period of time.

Future Directions

There are a number of future directions for research involving N-(2,3-dimethyl-6-quinoxalinyl)-2-methyl-1-indolinecarbothioamide. One area of interest is the role of the AMPA receptor subtype in neurological disorders such as Alzheimer's disease and epilepsy. N-(2,3-dimethyl-6-quinoxalinyl)-2-methyl-1-indolinecarbothioamide may be useful in developing new treatments for these disorders by selectively targeting the AMPA receptor subtype. Another area of interest is the development of new compounds that are more potent and longer-lasting than N-(2,3-dimethyl-6-quinoxalinyl)-2-methyl-1-indolinecarbothioamide. These compounds could be used to further study the function of the AMPA receptor subtype and could have potential therapeutic applications.

Synthesis Methods

N-(2,3-dimethyl-6-quinoxalinyl)-2-methyl-1-indolinecarbothioamide can be synthesized using a multi-step process starting with the reaction of 2,3-dimethylaniline with 2-bromo-3-methylquinoxaline to form the intermediate compound 2,3-dimethyl-6-(2'-bromo-3'-methylquinoxaline)aniline. This intermediate is then reacted with 2-methyl-1-indole-3-carboxylic acid to yield N-(2,3-dimethyl-6-quinoxalinyl)-2-methyl-1-indolinecarbothioamide.

Scientific Research Applications

N-(2,3-dimethyl-6-quinoxalinyl)-2-methyl-1-indolinecarbothioamide has been widely used in scientific research to study the function of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in a variety of physiological processes, including learning and memory. The AMPA receptor subtype is one of the major types of glutamate receptors in the brain and plays an important role in synaptic plasticity, which is the ability of synapses to change their strength in response to activity.

properties

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)-2-methyl-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4S/c1-12-10-15-6-4-5-7-19(15)24(12)20(25)23-16-8-9-17-18(11-16)22-14(3)13(2)21-17/h4-9,11-12H,10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLHHBDSURTHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=S)NC3=CC4=NC(=C(N=C4C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylquinoxalin-6-yl)-2-methyl-2,3-dihydroindole-1-carbothioamide

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